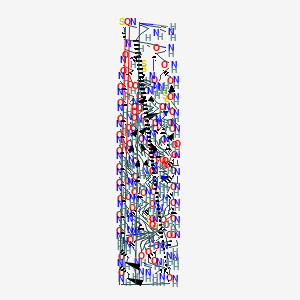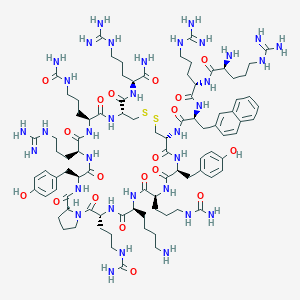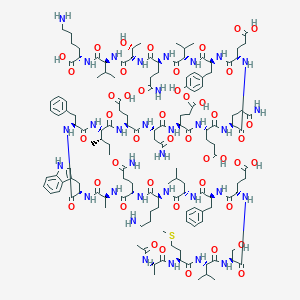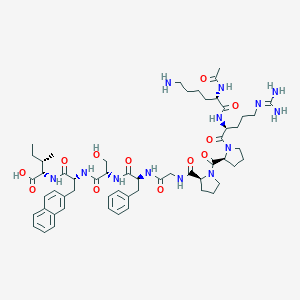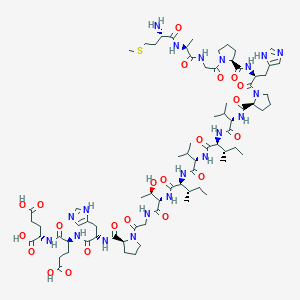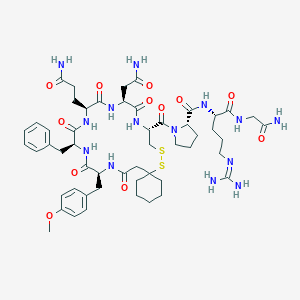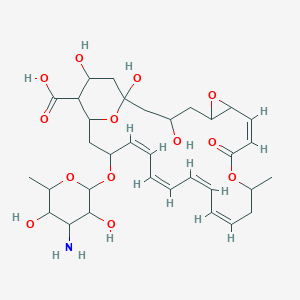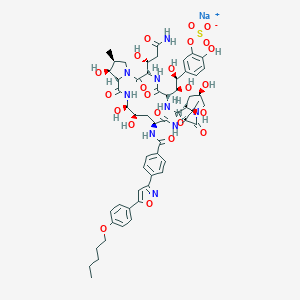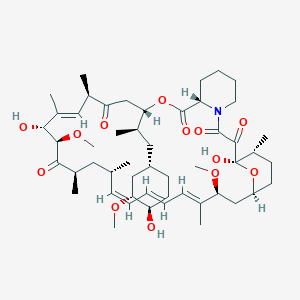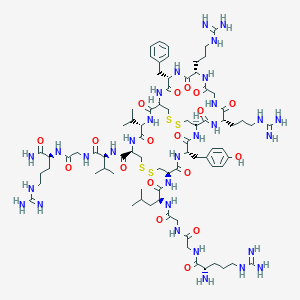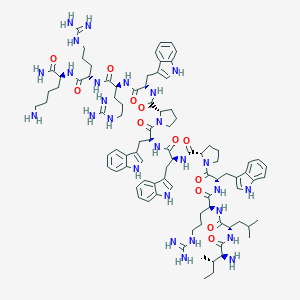![molecular formula C50H80N8O17 B549162 N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide CAS No. 135575-42-7](/img/structure/B549162.png)
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Overview
Description
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a lipopeptide antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential cell wall homopolysaccharide found in many pathogenic fungi . It is produced by the fungus Glarea lozoyensis and is a member of the echinocandin family . This compound serves as a precursor for the semisynthesis of caspofungin, a widely used antifungal drug .
Mechanism of Action
Target of Action
Pneumocandin B0, also known as Pneumocandin Bo, is an antifungal agent belonging to the echinocandin family . It primarily targets the β-1,3-D-glucan synthase enzyme complex in fungi . This enzyme complex is responsible for the synthesis of β-1,3-D-glucan, a fundamental component of most fungal cell walls .
Mode of Action
Pneumocandin B0 interacts with its target via noncompetitive inhibition . This interaction leads to the depletion of the glucan polymer in the fungal cell wall, causing osmotic instability and ultimately leading to fungal cell lysis . This mode of action is particularly effective as the target enzyme is absent in mammalian cells, allowing for potent efficacy with minimal side effects .
Biochemical Pathways
The biosynthesis of Pneumocandin B0 involves several biochemical pathways. Key metabolites such as acetyl-CoA and NADPH have been identified as the main factors limiting Pneumocandin B0 biosynthesis . Other metabolites, such as pyruvate, α-ketoglutaric acid, lactate, unsaturated fatty acids, and γ-aminobutyric acid, play important roles in Pneumocandin B0 biosynthesis and cell growth .
Pharmacokinetics
Achieving high productivity of Pneumocandin B0 inside the mycelia can be challenging due to feedback inhibition .
Result of Action
The result of Pneumocandin B0’s action is the inhibition of fungal cell wall synthesis, leading to osmotic instability and cell lysis . This makes it a potent antifungal agent, particularly against fungi that rely heavily on β-1,3-D-glucan for their cell wall structure .
Action Environment
The production of Pneumocandin B0 can be influenced by environmental factors. For instance, low-temperature adaptive laboratory evolution (ALE) has been used to enhance the production capacity of Glarea lozoyensis by increasing its membrane permeability . This method led to a 32% increase in Pneumocandin B0 production . Furthermore, the regulation and enhancement of membrane permeability is one of the most important methods to relieve feedback inhibition .
Biochemical Analysis
Biochemical Properties
Pneumocandin B0 plays a significant role in biochemical reactions. It interacts with the β-1,3-D-glucan synthase enzyme complex, leading to the depletion of the glucan polymer in the fungal cell wall . This interaction causes osmotic instability and fungal cell lysis .
Cellular Effects
Pneumocandin B0 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it targets fungi via noncompetitive inhibition of the β-1,3-D-glucan synthase enzyme complex .
Molecular Mechanism
The molecular mechanism of action of Pneumocandin B0 involves binding interactions with the β-1,3-D-glucan synthase enzyme complex . This binding leads to noncompetitive inhibition of the enzyme, resulting in the depletion of the glucan polymer in the fungal cell wall . This, in turn, causes osmotic instability and fungal cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pneumocandin B0 change over time. After 50 cycles of adaptive laboratory evolution (ALE), the production of Pneumocandin B0 reached 2131 g/L, which was 32% higher than the starting strain . This increase in production was attributed to enhanced membrane permeability .
Metabolic Pathways
Pneumocandin B0 is involved in several metabolic pathways. The levels of 15 metabolites involved in six pathways were found to be directly correlated with Pneumocandin B0 biosynthesis . Key enzymes, acetyl-CoA and NADPH, were identified as the main factors limiting Pneumocandin B0 biosynthesis .
Transport and Distribution
Pneumocandin B0 is mainly biosynthesized and accumulated in the mycelia . Achieving high productivity of Pneumocandin B0 inside the mycelia is challenging due to feedback inhibition . The regulation and enhancement of membrane permeability is one of the most important methods to relieve this feedback inhibition .
Subcellular Localization
Pneumocandin B0 is primarily localized in the mycelia of the fungus Glarea lozoyensis
Preparation Methods
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is commercially derived from fermentation by the fungus Glarea lozoyensis . The fermentation process involves optimizing various parameters to maximize the yield of this compound . The downstream process includes several stages of purification to recover the compound efficiently . Additionally, genetic manipulation and random mutagenesis have been employed to enhance the production of this compound .
Chemical Reactions Analysis
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetyl-CoA and NADPH, which are crucial for its biosynthesis . The major products formed from these reactions include caspofungin, which is synthesized from this compound through semisynthetic modifications .
Scientific Research Applications
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a starting material for producing caspofungin, the first semisynthetic echinocandin antifungal drug . In medicine, this compound is used to treat invasive fungal infections due to its potent antifungal properties . In biology, it serves as a tool to study fungal cell wall synthesis and the role of 1,3-β-D-glucan in fungal pathogenicity . Industrially, this compound is produced through optimized fermentation processes to meet the demand for caspofungin production .
Comparison with Similar Compounds
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is part of the echinocandin family, which includes other compounds such as micafungin and anidulafungin . Compared to these similar compounds, this compound is unique due to its specific side chain modifications and its role as a precursor for caspofungin . The modification of this compound at the R2 position by converting hydroxyglutamine to hydroxyornithine increases its antipneumocystis activities . This makes this compound a valuable compound for developing potent antifungal therapies .
Properties
CAS No. |
135575-42-7 |
|---|---|
Molecular Formula |
C50H80N8O17 |
Molecular Weight |
1065.2 g/mol |
IUPAC Name |
(10R,12R)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26-,27+,30+,31+,32+,33+,34+,35-,38+,39+,40+,41+,42+,43+,46-/m1/s1 |
InChI Key |
DQXPFAADCTZLNL-DVCAIHSCSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |
Appearance |
Solid powder |
| Pneumocandin B0 is a potent antifungal and inhibitor of Β-(1,3)-D-glucan synthesis. | |
boiling_point |
1442.9±65.0 °C at 760 mmHg |
melting_point |
N/A |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
−20°C |
Synonyms |
L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pneumocandin B0 exert its antifungal activity?
A1: Pneumocandin B0 targets fungal 1,3-β-glucan synthase, an enzyme crucial for synthesizing 1,3-β-D-glucan, a key component of the fungal cell wall. [, , , ] By inhibiting this enzyme, Pneumocandin B0 disrupts cell wall integrity, leading to fungal cell death. [, , , , ]
Q2: What morphological changes occur in fungi upon Pneumocandin B0 exposure?
A2: Pneumocandin B0 induces distinct morphological changes in susceptible fungi. These include:
Q3: Which spectroscopic techniques are used to elucidate the structure of Pneumocandin B0 and its analogs?
A3: The structures of Pneumocandin B0 and related lipopeptides were primarily determined using spectroscopic analyses, including:
Q4: What organism is used for the production of Pneumocandin B0?
A5: Pneumocandin B0 is produced by the filamentous fungus Glarea lozoyensis. [, , , , ] Industrial production utilizes a specific overproducing mutant strain of Glarea lozoyensis (strain 74030). []
Q5: How can Pneumocandin B0 production be enhanced?
A5: Several approaches have been investigated to improve Pneumocandin B0 production:
- Strain Improvement: Mutation and screening techniques led to the identification of high-yield strains, such as Glarea lozoyensis PB5-31. []
- Media Optimization: Response surface methodology (RSM) helped optimize media composition, identifying mannitol, proline, and glucose as crucial components. [, ] Replacing cottonseed meal with (NH4)2SO4 reduced broth viscosity and improved oxygen transfer. [, ]
- Adaptive Laboratory Evolution (ALE): Low-temperature ALE enhanced membrane permeability in Glarea lozoyensis, leading to increased Pneumocandin B0 production and secretion. []
Q6: What is the role of proline in Pneumocandin B0 production?
A7: Proline is a key precursor for hydroxyproline, a vital component of the Pneumocandin B0 structure. Adding proline to the fermentation medium can enhance Pneumocandin B0 production. []
Q7: What challenges are associated with Pneumocandin B0 production?
A8: One major challenge is the high viscosity of the fermentation broth, which hinders oxygen transfer and reduces production efficiency. [, ] Additionally, Pneumocandin B0 is produced alongside structurally similar analogs, necessitating efficient purification strategies. []
Q8: How do structural modifications affect the activity of Pneumocandin B0 analogs?
A9: Structural modifications significantly impact the antifungal activity, potency, and spectrum of Pneumocandin B0 analogs. [, , , ]
- Side Chain Modifications: Introducing an aminoethyl ether at the hemiaminal and modifying the glutamine residue of Pneumocandin B0 led to increased potency and a broader antifungal spectrum in the semisynthetic derivative L-733,560. [, , ]
- Acyl Side Chain Length: Mutasynthesis studies, replacing the native side chain with straight C14, C15, and C16 chains, produced new Pneumocandin congeners with varying antifungal activities. Pneumocandin I (5) exhibited enhanced antifungal activity compared to Pneumocandin B0. []
Q9: How does the structure of Pneumocandin B0 differ from other echinocandins?
A10: While the core structure of Pneumocandins shares similarities with other echinocandins, variations exist in the hydroxylation patterns of the ornithine, homotyrosine, and proline residues. [, ] These subtle differences contribute to the unique activity profiles observed across different echinocandins.
Q10: What is known about the stability of Pneumocandin B0?
A11: Pneumocandin B0, like other lipopeptides, can be susceptible to degradation under certain conditions. Research highlights instability under strongly basic conditions, leading to ring-opening and inactivation. []
Q11: How can the stability of Pneumocandin B0 be improved?
A12: Derivatizing the hemiaminal group to form stable ethers with amino alcohols is one strategy to enhance stability. This approach addresses both stability issues and facilitates salt formation for improved pharmaceutical properties. []
Q12: How is Pneumocandin B0 typically quantified?
A13: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying Pneumocandin B0. Researchers have developed and validated robust HPLC assays to monitor Pneumocandin B0 levels during production and purification. [, , ]
Q13: Are there specific challenges associated with analyzing Pneumocandin B0?
A14: The presence of structurally similar analogs poses a challenge for accurate quantification. Researchers have employed techniques like normal phase HPLC with proline-modified silica gel to enhance the resolution and separation of Pneumocandin B0 from its analogs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



